FT113

Pharmacokinetics Oral Bioavailability In Vivo Studies

FT113 (CAS: 1630808-89-7) is a substituted piperazine derivative that acts as a potent, selective, and orally active inhibitor of fatty acid synthase (FASN). Derived from a high-throughput screening campaign and subsequent structure-activity relationship optimization, FT113 specifically targets the ketoacyl reductase (KR) domain of the human FASN enzyme, blocking the de novo lipogenesis (DNL) pathway.

Molecular Formula C22H20FN3O4
Molecular Weight 409.4 g/mol
Cat. No. B607559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFT113
SynonymsFT113;  FT 113;  FT-113
Molecular FormulaC22H20FN3O4
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=NC5=C(O4)C=C(C=C5)F)O
InChIInChI=1S/C22H20FN3O4/c23-16-5-6-17-18(13-16)30-19(24-17)14-1-3-15(4-2-14)20(27)25-9-11-26(12-10-25)21(28)22(29)7-8-22/h1-6,13,29H,7-12H2
InChIKeyDSTWHRGOCUOKDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FT113: A Piperazine-Based, Orally Bioavailable FASN KR Domain Inhibitor for Cancer and Metabolic Research


FT113 (CAS: 1630808-89-7) is a substituted piperazine derivative that acts as a potent, selective, and orally active inhibitor of fatty acid synthase (FASN) . Derived from a high-throughput screening campaign and subsequent structure-activity relationship optimization, FT113 specifically targets the ketoacyl reductase (KR) domain of the human FASN enzyme, blocking the de novo lipogenesis (DNL) pathway [1]. Unlike earlier generation FASN inhibitors that often suffered from poor pharmacokinetic properties or off-target effects, FT113 was designed with structural features that engage potency-driving regions of the KR domain binding site, resulting in robust biochemical inhibition (IC50 = 213 nM on full-length recombinant human FASN) and, critically, high oral bioavailability (95% in mice, 84% in rats) . This combination of target engagement and systemic exposure distinguishes it as a valuable tool compound for developing proof-of-concept models in DNL-driven diseases, particularly in oncology [1].

Why Generic FASN Inhibitors Cannot Replace FT113: A Case for Differentiated Exposure and KR Domain Specificity


Substituting FT113 with a generic FASN inhibitor is a high-risk proposition due to fundamental differences in pharmacokinetic (PK) profiles, target domain binding, and consequent in vivo efficacy. Early-generation FASN inhibitors like C75 exhibit weak cellular potency (PC3 IC50 ≈ 35 μM) and suffer from off-target effects that confound experimental interpretation [1]. While newer inhibitors like TVB-3166 show improved biochemical potency (IC50 = 42 nM), their oral bioavailability and systemic exposure are not documented to match the exceptionally high values reported for FT113 (95% oral bioavailability in mice) . Furthermore, FT113's specific interaction with the KR domain of FASN represents a distinct mechanism of action compared to inhibitors targeting other domains (e.g., the thioesterase (TE) domain targeted by the irreversible inhibitor IPI-9119), which can lead to different pharmacodynamic outcomes . The quantitative evidence below demonstrates that FT113's combination of moderate biochemical potency with superior in vivo exposure translates into a unique and verifiable profile that is not recapitulated by its closest analogs.

Quantitative Differentiation Evidence: FT113 vs. Comparator FASN Inhibitors


Oral Bioavailability: FT113 Delivers Superior Systemic Exposure Compared to Typical FASN Inhibitors

FT113 demonstrates exceptional oral bioavailability, a critical differentiator for in vivo studies. When dosed orally at 5 mg/kg, FT113 achieved 95% bioavailability in mice and 84% in rats . This high exposure is a direct result of its optimized piperazine scaffold and contrasts with the PK liabilities common in earlier FASN inhibitor classes. While specific oral bioavailability data for comparators like TVB-3166 and C75 are not widely published, their reported in vivo use often requires higher doses or alternative formulations, suggesting lower systemic availability. FT113's quantifiable PK advantage reduces the required dose and minimizes potential formulation-related artifacts, making it the preferred choice for chronic oral dosing models.

Pharmacokinetics Oral Bioavailability In Vivo Studies

Cellular Anti-Proliferative Activity: FT113's Potency in MV4-11 Leukemia Cells vs. C75

In a direct cellular assay, FT113 potently inhibits the proliferation of MV4-11 human acute myeloid leukemia cells with an IC50 of 26 nM after 96 hours . This demonstrates a >1300-fold increase in cellular potency compared to the early-generation FASN inhibitor C75, which inhibits PC3 prostate cancer cells with an IC50 of 35 μM [1]. While the cell lines differ (MV4-11 vs. PC3), the magnitude of the difference in cellular potency (26 nM vs. 35,000 nM) underscores the superior anti-proliferative effect of FT113, a feature attributed to its optimized structure and better cellular permeability.

Cellular Pharmacology Anti-Proliferative Assay Leukemia

In Vivo Tumor Growth Inhibition: Dose-Dependent Efficacy of FT113 in Mouse Xenograft Models

FT113's high oral bioavailability translates into robust, dose-dependent in vivo efficacy. In mouse xenograft studies, oral administration of FT113 at 5, 25, or 50 mg/kg twice daily for 16 days resulted in significant tumor growth inhibition, which was coupled with a dose-dependent increase in intratumoral malonyl-CoA concentration, a direct pharmacodynamic marker of FASN inhibition . This establishes a clear PK/PD/efficacy relationship. In contrast, while TVB-3166 is also reported to inhibit xenograft tumor growth, a direct, quantitative comparison of dose-response and tumor growth inhibition percentages at equivalent doses is not readily available in the public domain, making FT113's well-defined in vivo activity profile a distinct advantage for experimental planning and reproducibility.

In Vivo Pharmacology Xenograft Model Tumor Growth Inhibition

Optimized Application Scenarios for FT113 in Cancer and Metabolic Research


Establishing Proof-of-Concept for FASN Inhibition in DNL-Driven Tumor Models

Use FT113 as the preferred tool compound for chronic, oral dosing studies in mouse xenograft or syngeneic tumor models where de novo lipogenesis (DNL) is a known dependency. Its high oral bioavailability (95% in mice at 5 mg/kg ) ensures consistent target engagement, while its well-defined in vivo dose-response (5-50 mg/kg BID ) allows for robust evaluation of tumor growth inhibition and pharmacodynamic modulation (e.g., malonyl-CoA accumulation). This scenario is particularly suited for cancers with high FASN expression, such as prostate, breast, and certain leukemias, where FT113 has demonstrated potent cellular anti-proliferative activity.

Comparative Pharmacology Studies to Benchmark New FASN Inhibitors

Employ FT113 as a benchmark standard in head-to-head comparisons when developing or characterizing next-generation FASN inhibitors. Its comprehensive public data package—including biochemical IC50 (213 nM ), cellular IC50s (e.g., 26 nM in MV4-11 cells ), and extensive in vivo PK/PD/efficacy data —provides a quantitative baseline. Comparing a new chemical entity's performance against FT113 across these same assays yields a clear, data-driven assessment of its potential advantages or disadvantages, thereby guiding medicinal chemistry optimization and candidate selection.

Investigating the Role of the FASN KR Domain in Disease Pathogenesis

Utilize FT113 as a selective chemical probe to dissect the specific contribution of the FASN ketoacyl reductase (KR) domain to cellular phenotypes. As a KR domain inhibitor [1], FT113's effects can be contrasted with those of FASN inhibitors that target other domains, such as the irreversible thioesterase (TE) domain inhibitor IPI-9119 (IC50 = 0.3 nM ), or the pan-lipase inhibitor Orlistat. This differential pharmacology enables researchers to deconvolute the distinct roles of FASN's enzymatic functions in processes like membrane synthesis, signaling lipid production, and protein palmitoylation, offering mechanistic insights not possible with less selective tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for FT113

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.